Ethyl 4-cyano-3-methylbut-3-enoate
Overview
Description
Ethyl 4-cyano-3-methylbut-3-enoate is an organic compound with the molecular formula C8H11NO2. It is a versatile chemical used in various scientific and industrial applications. This compound is characterized by its cyano group (-CN) and an ester functional group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Hydroesterification: This method involves the reaction of 4-cyano-3-methyl-1-butene with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Nucleophilic Addition: Another approach is the nucleophilic addition of ethyl cyanoacetate to a suitable electrophile, followed by a subsequent elimination reaction to form the desired compound.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of catalyst and reaction conditions is optimized to achieve high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or their derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or their derivatives.
Reduction: Amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl 4-cyano-3-methylbut-3-enoate is widely used in scientific research due to its reactivity and versatility:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and inhibition.
Medicine: It is utilized in the development of pharmaceuticals, particularly in the design of new drugs.
Industry: The compound finds applications in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 4-cyano-3-methylbut-3-enoate exerts its effects depends on the specific reaction it undergoes. For example, in oxidation reactions, the cyano group is converted to a carboxyl group, which can then participate in further reactions. The molecular targets and pathways involved vary depending on the application, but generally, the compound interacts with enzymes or other biological molecules to achieve its desired effect.
Comparison with Similar Compounds
Methyl 4-cyano-3-methylbut-3-enoate: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl cyanoacetate: A related compound with a cyano group and an ester group but lacking the methyl substituent.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its reactivity and versatility make it a valuable compound in both research and industry.
Properties
IUPAC Name |
ethyl 4-cyano-3-methylbut-3-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)6-7(2)4-5-9/h4H,3,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCPTBJPTGUIFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20699273 | |
Record name | Ethyl 4-cyano-3-methylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66066-39-5 | |
Record name | Ethyl 4-cyano-3-methylbut-3-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20699273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Ethyl 4-cyano-3-methylbut-3-enoate synthesized, and what is its significance within the study's context?
A1: this compound (5) is synthesized via a Knoevenagel reaction using ethyl acetoacetate and cyanoacetic acid as starting materials, catalyzed by ammonium acetate/acetic acid []. This compound serves as an intermediate in the synthesis of the main target compound, 5-Cyano-4,6-dimethyl-2H-pyran-2-one (1). The study highlights the versatility of Knoevenagel reactions and their utility in synthesizing various alkylidene derivatives, including this compound [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.